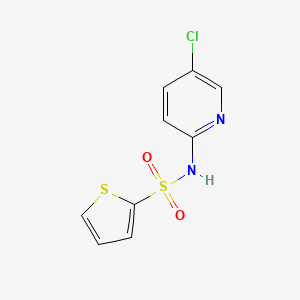
2-amino-4-phenyl-6H-1,3-thiazine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-phenyl-6H-1,3-thiazine-6-thione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-phenylthiazine-2-amine-1,1-dioxide and has a molecular formula of C10H8N2OS2. It has been synthesized using various methods and has demonstrated promising results in the field of medicinal chemistry.
Scientific Research Applications
Conformational Studies
Studies on derivatives of thiazine-thiones, such as 4,5,6-triphenyl-tetrahydro-1,3-thiazine-2-thiones, have focused on their conformational analysis using NMR spectroscopy. These studies reveal insights into the conformational distribution and the effects of N-substitution on the equilibrium between conformations, highlighting the importance of structural analysis in understanding the chemical behavior of thiazine derivatives (Kurteva & Lyapova, 2000).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various 1,3-thiazine derivatives. For example, novel series of 3,6‐disubstituted 7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines were synthesized, characterized, and evaluated for their analgesic, anti‐inflammatory, and antioxidant activities, demonstrating the versatility of thiazine derivatives in medicinal chemistry applications (Tozkoparan, Aytaç, & Aktay, 2009).
Antimicrobial and Antifungal Activity
Several studies have been focused on the development of thiazine derivatives with potential antimicrobial and antifungal activities. For instance, new 3‐substituted‐5‐(2‐hydroxyethyl)‐3,4,5,6‐tetrahydro‐2H‐1,3,5‐thiadiazine‐2‐thione derivatives were synthesized and tested for their antibacterial and antifungal activities, showing considerable inhibitory effects on the growth of tested organisms (Hussein & Hashem, 2008).
Anticancer Activity
The potential anticancer activity of 1,3-thiazine derivatives has also been explored. A study on the synthesis of 1,3-thiazine-2,4-diones and their evaluation as antitumor agents against human cancer cell lines indicated selective antitumoral activity against leukemia cells, highlighting the role of these compounds in cancer research (Ferreira et al., 2013).
Chemical Reactivity and Synthesis Methods
Research into the chemical reactivity and synthesis methods for thiazine derivatives, such as the study on microwave-assisted Dimroth rearrangement of thiazines to dihydropyrimidinethiones, provides valuable insights into synthetic pathways and mechanistic aspects, facilitating the development of novel compounds with potential applications (Glasnov et al., 2006).
Future Directions
Future research on 2-amino-4-phenyl-6H-1,3-thiazine-6-thione could focus on further elucidating its mechanism of action, particularly in relation to its potential anticonvulsant properties . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial. Further exploration of its synthesis could also lead to more efficient production methods .
Properties
IUPAC Name |
2-amino-4-phenyl-1,3-thiazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-10-12-8(6-9(13)14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCYYVHDPYDPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352052 |
Source


|
| Record name | ST026298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52039-28-8 |
Source


|
| Record name | ST026298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)
![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)


![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)
![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
